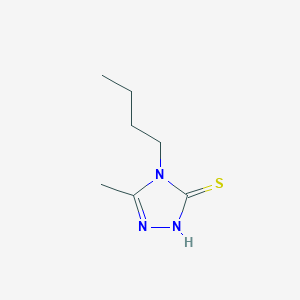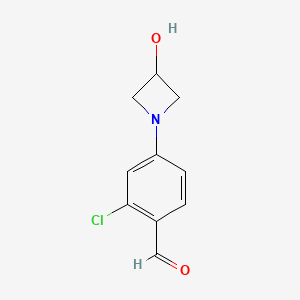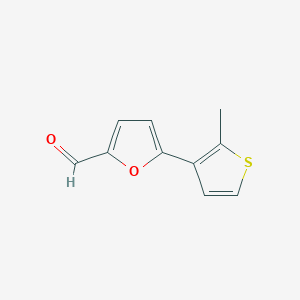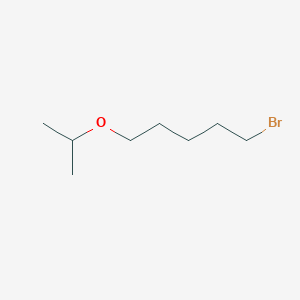
6-Chloro-7-nitro-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-7-nitro-1H-indole-2-carboxylic acid is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. This particular compound features a chloro group at the 6th position, a nitro group at the 7th position, and a carboxylic acid group at the 2nd position on the indole ring.
Vorbereitungsmethoden
The synthesis of 6-Chloro-7-nitro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of 6-chloroindole followed by carboxylation. The nitration process introduces the nitro group at the 7th position, while the carboxylation step adds the carboxylic acid group at the 2nd position. Reaction conditions often involve the use of strong acids like sulfuric acid for nitration and carbon dioxide for carboxylation .
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
6-Chloro-7-nitro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, and alcohols. Major products formed from these reactions include amino-indole derivatives, substituted indoles, and esterified indoles .
Wissenschaftliche Forschungsanwendungen
6-Chloro-7-nitro-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Chloro-7-nitro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitro group plays a crucial role in these interactions by forming hydrogen bonds and electrostatic interactions with the target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6-Chloro-7-nitro-1H-indole-2-carboxylic acid include:
7-Nitroindole-2-carboxylic acid: Lacks the chloro group but retains the nitro and carboxylic acid groups.
6-Chloroindole-2-carboxylic acid: Lacks the nitro group but retains the chloro and carboxylic acid groups.
7-Nitro-1H-indole-2-carboxylic acid: Similar structure but without the chloro group.
The uniqueness of this compound lies in the combined presence of the chloro, nitro, and carboxylic acid groups, which confer distinct chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C9H5ClN2O4 |
|---|---|
Molekulargewicht |
240.60 g/mol |
IUPAC-Name |
6-chloro-7-nitro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O4/c10-5-2-1-4-3-6(9(13)14)11-7(4)8(5)12(15)16/h1-3,11H,(H,13,14) |
InChI-Schlüssel |
ALBACSSULXRNRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1C=C(N2)C(=O)O)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-5-cyclopropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B13193876.png)

![1-[(tert-Butoxy)carbonyl]-4-chloro-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13193883.png)



![2-{[(2-Chlorophenyl)methyl]amino}propanoic acid](/img/structure/B13193911.png)

![2-(2-Chloroethyl)bicyclo[2.2.1]heptane](/img/structure/B13193926.png)
![2-[4-(Aminomethyl)oxan-4-yl]butan-2-ol](/img/structure/B13193937.png)

![4-(4-Methoxyphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13193946.png)

![(1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol](/img/structure/B13193956.png)
